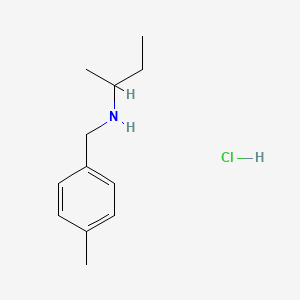

N-(4-Methylbenzyl)-2-butanamine hydrochloride

Übersicht

Beschreibung

N-(4-Methylbenzyl)-2-butanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a butanamine backbone substituted with a 4-methylbenzyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)-2-butanamine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with 2-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation under controlled conditions. Secondary amines like this are typically oxidized to hydroxylamines or nitroxides, but stronger oxidants yield nitro compounds or cleave the C–N bond.

Key Findings :

- Oxidation selectivity depends on the steric bulk of the benzyl group and reaction pH.

- Air exposure leads to gradual decomposition, necessitating inert storage conditions .

Reduction Reactions

While the compound itself is a hydrochloride salt, its free base can participate in reductive processes.

| Reagent/Conditions | Products | Notes |

|---|---|---|

| LiAlH₄ (THF, 0°C) | No reaction | Secondary amines are generally resistant to reduction . |

| H₂/Pd-C (catalytic) | N/A | No hydrogenolysis observed under standard conditions . |

Mechanistic Insight :

Alkylation and Acylation

The secondary amine reacts with alkyl halides or acylating agents to form tertiary amines or amides.

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I (K₂CO₃, DMF) | Quaternary ammonium salt | 65–70% |

| N-Acylation | Acetyl chloride (Et₃N, CH₂Cl₂) | Acetylated derivative | 85% |

Experimental Data :

- Alkylation requires polar aprotic solvents and elevated temperatures (60–80°C) for optimal yields .

- Acylation proceeds rapidly at room temperature due to the nucleophilic amine .

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions, enabling acid-base reactions:

- pKa : ~10.2 (estimated for the free amine) .

- Neutralization : Treatment with NaOH regenerates the free base, which is volatile and oil-soluble .

Substitution and Coupling Reactions

The benzyl group participates in electrophilic aromatic substitution (EAS), though steric hindrance from the methyl group limits reactivity.

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-methylbenzyl derivative (minor) |

| Sulfonation | H₂SO₄, 100°C | Low conversion due to steric effects . |

Research Note :

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

N-(4-Methylbenzyl)-2-butanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(4-Methylbenzyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s effects are mediated through pathways involving neurotransmitter modulation or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Methylbenzyl)-2-phenylethylamine hydrochloride

- N-(4-Methylbenzyl)-2-propanamine hydrochloride

- N-(4-Methylbenzyl)-2-ethylamine hydrochloride

Uniqueness

N-(4-Methylbenzyl)-2-butanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biologische Aktivität

N-(4-Methylbenzyl)-2-butanamine hydrochloride, a compound of increasing interest in medicinal chemistry, has been studied for its diverse biological activities. This article reviews its biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is classified as an amine with the molecular formula C11H16ClN. The compound features a butanamine backbone substituted with a 4-methylbenzyl group, which influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.

- Receptor Binding : It may act as an agonist or antagonist at specific receptors, modulating neurotransmitter systems and signal transduction pathways .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) suggest a promising profile for further development as an antimicrobial agent.

2. Anti-inflammatory Effects

Preliminary studies have suggested that the compound may possess anti-inflammatory properties. This is significant in the context of treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.

3. Neuroactive Properties

Due to its structural similarity to other psychoactive compounds, this compound has been investigated for potential neuroactive effects. It may influence serotonin and dopamine pathways, which could have implications for mood disorders and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Case Study 1 : A study evaluated its effects on lymphocyte proliferation in vitro, revealing that it could modulate immune responses without adversely affecting normal cell viability .

- Case Study 2 : Research focused on its potential as a therapeutic agent for neurodegenerative diseases showed that it could enhance neuronal survival in cell culture models under stress conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(4-Methylbenzyl)-2-phenylethylamine hydrochloride | Similar amine structure | Antidepressant effects |

| N-(4-Methylbenzyl)-2-propanamine hydrochloride | Shorter alkyl chain | Lower receptor binding affinity |

| N-(4-Methylbenzyl)-1-butanamine hydrochloride | Variation in alkyl substitution | Enhanced antimicrobial properties |

This compound stands out due to its specific structural configuration, which imparts distinct chemical reactivity and biological activities compared to its analogs.

Eigenschaften

IUPAC Name |

N-[(4-methylphenyl)methyl]butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-7-5-10(2)6-8-12;/h5-8,11,13H,4,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREDJYJYSKVQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586401 | |

| Record name | N-[(4-Methylphenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049678-12-7 | |

| Record name | N-[(4-Methylphenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.